molecular formula C11H19NSn B13919696 4-Isopropyl-3-(trimethylstannyl)pyridine

4-Isopropyl-3-(trimethylstannyl)pyridine

Cat. No.: B13919696
M. Wt: 283.98 g/mol
InChI Key: UMTCDSPDPJHIPB-UHFFFAOYSA-N
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Description

4-Isopropyl-3-(trimethylstannyl)pyridine is a chemical compound with the molecular formula C11H19NSn. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trimethylstannyl group makes it a valuable intermediate in organic synthesis, particularly in the field of organometallic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-(trimethylstannyl)pyridine typically involves the stannylation of 4-isopropylpyridine. One common method is the reaction of 4-isopropylpyridine with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-3-(trimethylstannyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted pyridines.

    Oxidation Reactions: Pyridine N-oxides.

    Reduction Reactions: Piperidine derivatives.

Scientific Research Applications

4-Isopropyl-3-(trimethylstannyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and organometallic compounds.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Isopropyl-3-(trimethylstannyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s reactivity is influenced by the electronic properties of the pyridine ring and the steric effects of the isopropyl group .

Comparison with Similar Compounds

    4-(Trimethylstannyl)pyridine: Similar in structure but lacks the isopropyl group.

    2-(Trimethylstannyl)pyridine: The stannyl group is positioned differently on the pyridine ring.

    4-Isopropylpyridine: Lacks the trimethylstannyl group.

Uniqueness: 4-Isopropyl-3-(trimethylstannyl)pyridine is unique due to the combination of the isopropyl and trimethylstannyl groups, which confer distinct reactivity and steric properties. This makes it a versatile intermediate in organic synthesis, particularly in the formation of complex organometallic compounds .

Properties

Molecular Formula

C11H19NSn

Molecular Weight

283.98 g/mol

IUPAC Name

trimethyl-(4-propan-2-ylpyridin-3-yl)stannane

InChI

InChI=1S/C8H10N.3CH3.Sn/c1-7(2)8-3-5-9-6-4-8;;;;/h3,5-7H,1-2H3;3*1H3;

InChI Key

UMTCDSPDPJHIPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NC=C1)[Sn](C)(C)C

Origin of Product

United States

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